1-Benzyl-5,6-dimethylpiperidin-3-amine
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Overview
Description
1-Benzyl-5,6-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethylpiperidin-3-amine typically involves a multi-step process. One common method starts with 1-benzyl-4-methyl-3-ketone piperidine. This compound is reacted with titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene. Methylamine is then added to the reaction mixture, followed by washing with saturated salt water and drying with anhydrous sodium sulfate. The organic phase is then concentrated to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
1-Benzyl-5,6-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .
Comparison with Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- 1-Benzyl-2,5-dimethylpiperidin-3-amine
- 1-Benzyl-N,3-dimethylpiperidin-4-amine
Uniqueness: 1-Benzyl-5,6-dimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specialized applications .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)10-16(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
InChI Key |
NVIRYIHNKWLTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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